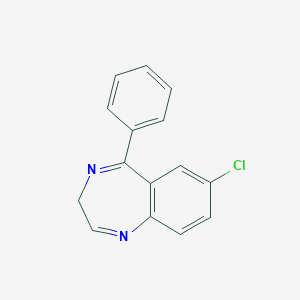
7-chloro-5-phenyl-3H-1,4-benzodiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-5-phenyl-3H-1,4-benzodiazepine is a compound belonging to the benzodiazepine class, which is known for its wide range of biological activities and therapeutic applications. Benzodiazepines are a class of psychoactive drugs that have been widely used for their anxiolytic, anticonvulsant, sedative, and muscle relaxant properties . The compound this compound is structurally characterized by a benzene ring fused to a diazepine ring, with a chlorine atom at the 7th position and a phenyl group at the 5th position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-5-phenyl-3H-1,4-benzodiazepine typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization and chlorination reactions. One common method involves the reaction of o-phenylenediamine with benzoyl chloride to form the intermediate 2-aminobenzophenone, which is then cyclized to form the benzodiazepine ring . The chlorination step is usually carried out using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: In industrial settings, the production of this compound is often carried out using continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions allows for efficient large-scale production .
化学反応の分析
Types of Reactions: 7-chloro-5-phenyl-3H-1,4-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Halogen substitution reactions can introduce different substituents at the 7th position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus pentachloride.
Major Products: The major products formed from these reactions include N-oxides, amines, and various substituted benzodiazepines .
科学的研究の応用
7-chloro-5-phenyl-3H-1,4-benzodiazepine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various benzodiazepine derivatives.
Biology: The compound is studied for its interactions with biological receptors and its effects on cellular processes.
Medicine: It is used in the development of anxiolytic, anticonvulsant, and sedative medications.
作用機序
The mechanism of action of 7-chloro-5-phenyl-3H-1,4-benzodiazepine involves its binding to benzodiazepine receptors in the central nervous system. These receptors are part of the gamma-aminobutyric acid (GABA) receptor complex, which mediates inhibitory neurotransmission. By binding to these receptors, the compound enhances the effect of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic, anticonvulsant, and sedative effects .
類似化合物との比較
Chlordiazepoxide: Similar in structure but contains an additional N-methyl group and an oxide at the 4th position.
Diazepam: Contains a methyl group at the 1st position and lacks the chlorine atom at the 7th position.
Alprazolam: Contains a triazole ring fused to the benzodiazepine ring.
Uniqueness: 7-chloro-5-phenyl-3H-1,4-benzodiazepine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other benzodiazepines. Its chlorine atom at the 7th position and phenyl group at the 5th position contribute to its high affinity for benzodiazepine receptors and its potent biological activity .
特性
CAS番号 |
16398-00-8 |
|---|---|
分子式 |
C15H11ClN2 |
分子量 |
254.71 g/mol |
IUPAC名 |
7-chloro-5-phenyl-3H-1,4-benzodiazepine |
InChI |
InChI=1S/C15H11ClN2/c16-12-6-7-14-13(10-12)15(18-9-8-17-14)11-4-2-1-3-5-11/h1-8,10H,9H2 |
InChIキー |
GIVYEEPCHMGCEK-UHFFFAOYSA-N |
SMILES |
C1C=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |
正規SMILES |
C1C=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |
Key on ui other cas no. |
16398-00-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















